4-Aminophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside 4-Aminophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside
Brand Name: Vulcanchem
CAS No.:
VCID: VC17931429
InChI: InChI=1S/C14H20N2O6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6,15H2,1H3,(H,16,18)
SMILES:
Molecular Formula: C14H20N2O6
Molecular Weight: 312.32 g/mol

4-Aminophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside

CAS No.:

Cat. No.: VC17931429

Molecular Formula: C14H20N2O6

Molecular Weight: 312.32 g/mol

* For research use only. Not for human or veterinary use.

4-Aminophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside -

Specification

Molecular Formula C14H20N2O6
Molecular Weight 312.32 g/mol
IUPAC Name N-[2-(4-aminophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Standard InChI InChI=1S/C14H20N2O6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6,15H2,1H3,(H,16,18)
Standard InChI Key RWZITXGZJXXMRL-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)N)CO)O)O

Introduction

Chemical Structure and Physicochemical Properties

4-Aminophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside belongs to the class of aminosaccharides, characterized by an amino-modified phenyl group and a glucose-derived backbone. The beta-anomeric configuration at the C1 position ensures specific enzymatic recognition, while the 2-acetamido-2-deoxy modification enhances metabolic stability .

Molecular Architecture

The compound’s structure includes:

  • A beta-D-glucopyranose ring with hydroxyl groups at C3, C4, and C6.

  • A 2-acetamido group replacing the hydroxyl at C2, conferring resistance to glycosidase hydrolysis.

  • A 4-aminophenyl aglycone linked via an O-glycosidic bond at C1, enabling chromogenic and fluorogenic applications .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₂₀N₂O₆
Molecular Weight312.32 g/mol
Stereocenters5
SolubilityWater-soluble
Melting PointNot documented

Synthesis and Production

The synthesis of 4-Aminophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside employs enzymatic and chemical strategies to achieve high stereochemical fidelity.

Enzymatic Synthesis

Industrial-scale production often uses beta-N-acetylhexosaminidase from Penicillium oxalicum to hydrolyze beta-anomeric GalNAc derivatives selectively. This method yields the compound with >90% purity and avoids racemization.

Chemical Glycosylation

Biological Activities and Mechanistic Insights

Enzyme Substrate Specificity

The compound serves as a substrate for beta-hexosaminidases, enzymes critical for glycan catabolism. Hydrolysis of the beta-glycosidic bond releases 4-aminophenol, detectable via spectrophotometry (λ_max = 400–420 nm). This property underpins its use in clinical assays for diagnosing lysosomal storage disorders like Tay-Sachs disease.

Glycosaminoglycan (GAG) Synthesis Modulation

Competitive inhibition studies reveal that analogs of this compound reduce glucosamine incorporation into GAGs by 40–60% in fibroblast cultures. The mechanism involves binding to UDP-N-acetylglucosamine pyrophosphorylase, a key enzyme in GAG biosynthesis.

Cellular Signaling Interactions

In macrophage models, the 4-aminophenyl moiety facilitates binding to Toll-like receptor 4 (TLR4), modulating NF-κB activation and cytokine production. This immunomodulatory potential is being explored for anti-inflammatory therapeutics.

Applications in Glycobiology and Medicine

Glycopeptide Synthesis

The compound is a precursor for synthesizing glycosylated drugs. For instance, coupling it to Fmoc-protected serine or threonine via solid-phase peptide synthesis yields glycopeptides with enhanced bioavailability .

Table 2: Therapeutic Applications

ApplicationMechanismStatus
Enzyme replacement therapySubstrate for deficient enzymesPreclinical
Anti-inflammatory agentsTLR4 antagonismResearch
Cancer immunotherapyAntigen presentation enhancementExperimental

Diagnostic Tools

Commercial kits utilize this compound to quantify beta-hexosaminidase activity in serum, aiding in newborn screening for genetic disorders.

Comparative Analysis with Structural Analogs

4-Methylumbelliferyl Derivatives

4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside (PubChem CID: 14345476) shares the glucosamine backbone but uses a fluorogenic methylumbelliferyl group . While both compounds serve as enzyme substrates, the 4-aminophenyl derivative’s amino group enables covalent conjugation to proteins, expanding its utility in probe design .

Phenyl-GlcNAc Analogs

Replacing the 4-aminophenyl group with nitrophenyl (e.g., pNP-GlcNAc) shifts the detection wavelength but reduces solubility. Comparative studies show the 4-aminophenyl variant offers superior stability in physiological buffers.

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